molecular formula C16H21N5OS B2710029 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 887839-28-3

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2710029
CAS No.: 887839-28-3
M. Wt: 331.44
InChI Key: FQTLJSDNAAWJQY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a cyclohexyl group at position 5, an amino group at position 4, and a thioacetamide-linked phenyl moiety. The cyclohexyl group enhances lipophilicity, which may improve membrane permeability compared to aromatic substituents like phenyl or pyridinyl .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTLJSDNAAWJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative .

Scientific Research Applications

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or functional outcome .

Comparison with Similar Compounds

Pharmacological Activity

  • Anti-inflammatory Potential: The leader compound AS111 (2-[[4-amino-5-(2-pyridyl)-…]thio]-N-(3-methylphenyl)acetamide) demonstrated 1.28-fold higher activity than diclofenac in formalin-induced edema models, linked to COX-2 inhibition . The cyclohexyl group in the target compound may enhance binding affinity due to hydrophobic interactions in the COX-2 active site.
  • Ion Channel Modulation : Structurally related compounds like VUAA1 () activate insect Orco ion channels, while OLC15 acts as an antagonist. The cyclohexyl group in the target compound may reduce ion channel affinity compared to ethyl or pyridinyl substituents .

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic substituents (e.g., 5o in , melting point 237–240°C) exhibit higher melting points than aliphatic-substituted derivatives, suggesting stronger crystal packing .

Structure-Activity Relationships (SAR)

Position 4 (Amino Group): Critical for anti-inflammatory activity. Removal or substitution (e.g., with allyl or ethyl groups) diminishes COX-2 inhibition .

Position 5 :

  • Aromatic groups (e.g., pyridinyl in AS111) enhance potency via π-π stacking.
  • Cyclohexyl groups may improve metabolic stability over methyl or allyl substituents .

Thioacetamide Linker : The N-phenyl moiety influences solubility; electron-withdrawing groups (e.g., chloro in ) may enhance target binding .

Biological Activity

2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N5O3S2C_{16}H_{23}N_{5}O_{3}S_{2}, with a molar mass of approximately 399.52 g/mol. The compound features a triazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate that the compound exhibits promising activity against prostate, colon, and renal cancer cells.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For example, compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) and Src pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the triazole moiety have demonstrated antimicrobial activity. The presence of the thio group in this compound may enhance its efficacy against various pathogens.

Case Studies

A study evaluating the efficacy of several triazole derivatives found that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications in the side chains could enhance antibacterial potency .

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